2',6-Difluorobiphenyl-2-carbonitrile is an organic compound with the molecular formula and a molecular weight of 215.2 g/mol. This compound is characterized by the presence of two fluorine atoms and a nitrile group attached to a biphenyl structure, which contributes to its unique chemical properties and reactivity. The compound is primarily used in chemical synthesis and has potential applications in medicinal chemistry and materials science.
2',6-Difluorobiphenyl-2-carbonitrile is classified as a biphenyl derivative due to its biphenyl backbone. It can be sourced from chemical suppliers specializing in organic compounds, such as BenchChem, which lists it for research purposes. The classification of this compound falls under the category of fluorinated organic compounds, which are known for their diverse applications in various scientific fields.
The synthesis of 2',6-Difluorobiphenyl-2-carbonitrile typically involves several key steps:
The industrial production of this compound may utilize continuous flow reactors and automated systems to enhance yield and consistency. This approach optimizes the reaction conditions, allowing for efficient large-scale production while maintaining high purity levels.
The molecular structure of 2',6-Difluorobiphenyl-2-carbonitrile features:
The structural representation can be summarized as follows:
C1=CC(=C(C(=C1)F)C2=C(C=CC(=C2)F)C#N)2',6-Difluorobiphenyl-2-carbonitrile can undergo various chemical reactions:
The specific products formed from these reactions depend on the reagents and conditions used. For instance, reduction of the nitrile yields an amine derivative, while substitution reactions result in various functionalized derivatives.
The mechanism of action for 2',6-Difluorobiphenyl-2-carbonitrile varies based on its application:
Relevant data regarding these properties can be gathered from experimental studies or supplier specifications.
2',6-Difluorobiphenyl-2-carbonitrile has several applications across various fields:
This compound's unique structure makes it valuable in both academic research and industrial applications, highlighting its versatility within chemical sciences.
CAS No.:
CAS No.: 13474-21-0
CAS No.: 17869-27-1
CAS No.: 3240-11-7
CAS No.:
CAS No.: